molecular formula C15H14N2O2 B8745285 (8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)methanol CAS No. 79707-20-3

(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)methanol

Cat. No. B8745285
CAS RN: 79707-20-3
M. Wt: 254.28 g/mol
InChI Key: WAJZDBIJTLIWIC-UHFFFAOYSA-N
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Patent
US04450164

Procedure details

A mixture of 8-benzyloxy-2-hydroxymethylimidazo[1,2-a]pyridine (2 g) and phosphorylchloride (10 ml) was heated on a steam bath for 1 hr. Excess phosphoryl chloride was distilled off in vacuo, the solid residue triturated with acetonitrile and the mixture filtered to give the title product as the hydrochloride salt.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]2[N:11]([CH:15]=[C:16]([CH2:18]O)[N:17]=2)[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:22])=O>>[CH2:1]([O:8][C:9]1[C:10]2[N:11]([CH:15]=[C:16]([CH2:18][Cl:22])[N:17]=2)[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C=C(N2)CO
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 1 hr
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
Excess phosphoryl chloride was distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the solid residue triturated with acetonitrile
FILTRATION
Type
FILTRATION
Details
the mixture filtered

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C=C(N2)CCl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.